3-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one
Description
3-{[4-(Propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one is a heterocyclic compound featuring a 2,3-dihydrobenzothiazol-2-one core substituted with a 4-(isopropoxy)benzyl group. The dihydrobenzothiazol-2-one moiety provides a partially saturated thiazole ring, enhancing conformational flexibility compared to fully aromatic systems. This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzothiazole derivatives in targeting enzymes and receptors .
Properties
IUPAC Name |
3-[(4-propan-2-yloxyphenyl)methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-12(2)20-14-9-7-13(8-10-14)11-18-15-5-3-4-6-16(15)21-17(18)19/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKBEVUEBCFSBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CN2C3=CC=CC=C3SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The phenyl group and the benzothiazole core can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been included in various screening libraries aimed at identifying new therapeutic agents. It is particularly noted for its potential cardiovascular applications.
Cardiovascular Research
The compound is part of the Cardiovascular Library which contains over 22,000 compounds designed for screening against cardiovascular diseases. Its ability to interact with specific biological targets makes it a candidate for further investigation into heart-related conditions .
Anticancer Activity
Research has indicated that compounds similar to 3-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one exhibit anticancer properties. A study screened various benzothiazole derivatives and found that certain modifications could enhance their efficacy against cancer cell lines .
Biochemical Applications
The compound has shown promise in biochemical assays due to its ability to modulate enzyme activity.
Enzyme Inhibition Studies
Inhibitory effects on specific enzymes have been observed, which could lead to the development of novel enzyme inhibitors for therapeutic purposes. For example, studies have profiled similar compounds against various enzymatic pathways relevant to metabolic diseases .
Environmental Science Applications
Given the increasing concern over environmental pollutants, this compound's stability and degradation pathways are of interest.
Toxicity Assessments
The compound has been included in toxicological screenings aimed at understanding its environmental impact. The ToxCast program has utilized similar compounds to predict toxic and therapeutic mechanisms in complex biological systems .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Cardiovascular screening | Part of a library with 22,000 compounds |
| Anticancer Research | Potential anticancer properties | Similar compounds showed efficacy |
| Biochemical Applications | Enzyme inhibition studies | Modulation of key metabolic enzymes |
| Environmental Science | Toxicity assessments | Included in ToxCast predictive models |
Case Study 1: Cardiovascular Screening
A recent study utilized the compound in a high-throughput screening setup targeting cardiovascular disease markers. The results indicated a promising interaction with specific receptors involved in vascular function, warranting further pharmacological evaluation.
Case Study 2: Anticancer Activity
In a comparative analysis of benzothiazole derivatives, researchers found that modifications on the benzothiazole ring significantly enhanced cytotoxicity against breast cancer cell lines. This suggests that structural variations can lead to improved therapeutic outcomes.
Mechanism of Action
The mechanism of action of 3-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Heterocycle Variations
Benzothiazole vs. Benzimidazole/Thiazole Derivatives
- Compound 8a (2-(4-(Prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole): Replaces the benzothiazol-2-one with a benzimidazole ring.
- Dihydrothiazol-imines (e.g., ): Feature a 2,3-dihydro-1,3-thiazol-2-imine core. The imine group introduces basicity, contrasting with the ketone in benzothiazol-2-one, which may affect binding to targets like angiotensin receptors .
Benzothiazole vs. Pyrazolone Hybrids
Benzoxazol-2-one Analogs
- 3-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1,3-benzoxazol-2-one (): Substitutes sulfur with oxygen in the heterocycle, reducing electron-withdrawing effects.
Substituent Effects
Pharmacological and Physicochemical Properties
Biological Activity
The compound 3-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one , also known by its ChemDiv Compound ID 7074-0070, is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
- Molecular Formula : C17H17NO2S
- IUPAC Name : 3-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one
- SMILES : CC(C)Oc1ccc(CN(c(cccc2)c2S2)C2=O)cc1
- InChI Key : VPKBEVUEBCFSBU-UHFFFAOYSA-N
Antimicrobial Activity
Benzothiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens. For instance, a study evaluated a series of benzothiazole derivatives and reported Minimum Inhibitory Concentrations (MICs) in the range of 10.7–21.4 μmol/mL against multiple bacterial strains . Although specific data for 3-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one is limited, its structural similarity suggests potential antimicrobial efficacy.
Cytotoxicity and Anti-Cancer Activity
Recent investigations into benzothiazole derivatives have revealed promising anticancer properties. A related compound showcased an IC50 value of 0.13 µM against EA.hy926 cells, indicating potent cytotoxicity and the ability to disrupt angiogenesis . While direct studies on 3-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one are sparse, the structural attributes suggest it may similarly inhibit tumor growth and vascularization.
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole compounds often hinges on their structural characteristics. The presence of specific functional groups can enhance their interaction with biological targets. For example, modifications in the benzothiazole ring or side chains can significantly influence their potency and selectivity against different cellular pathways . This underscores the importance of SAR studies in optimizing the efficacy of 3-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one.
Table: Summary of Biological Activities
Notable Research
- Antimicrobial Studies : A series of benzothiazole derivatives were synthesized and tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzothiazole core could enhance antibacterial properties significantly.
- Cytotoxicity Evaluations : Compounds structurally related to 3-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one have been shown to inhibit cancer cell proliferation effectively. The mechanism often involves microtubule disruption and interference with cell cycle progression.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for preparing 3-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one?
- Methodology :
- Step 1 : Condensation of 4-(propan-2-yloxy)benzaldehyde with methyl thioacetate under reflux in ethanol to form the thioquinazolinone intermediate (analogous to methods in and ).
- Step 2 : Hydrogenation using 2,3-diazetidinone or catalytic transfer hydrogenation (e.g., Pd/C with H₂) to reduce intermediates (see ).
- Critical Conditions :
- Solvent selection (ethanol or DMF for polar intermediates).
- Catalyst loading (0.5–1.0 mol% for Pd/C).
- Temperature control (80–100°C for condensation; 25–50°C for hydrogenation).
- Yield Optimization : Recrystallization from ethanol or acetone improves purity ( ).
Q. Which spectroscopic and analytical techniques are most effective for confirming structural integrity and purity?
- Recommended Techniques :
- FT-IR : Confirm presence of C=O (1650–1750 cm⁻¹) and C-S (600–700 cm⁻¹) bonds ( ).
- NMR (¹H/¹³C) : Assign signals for the propan-2-yloxy group (δ 1.2–1.4 ppm for CH₃; δ 4.5–5.0 ppm for OCH) and benzothiazol-2-one ring protons ( ).
- Elemental Analysis : Validate %C, %H, %N with ≤0.3% deviation from theoretical values ( ).
- Data Table :
Advanced Research Questions
Q. How can computational tools like molecular docking be integrated with experimental data to hypothesize biological targets?
- Methodology :
- Step 1 : Generate 3D structures using DFT or molecular mechanics (e.g., Gaussian or AutoDock).
- Step 2 : Perform docking studies against targets (e.g., enzymes, receptors) using software like Schrödinger Suite.
- Step 3 : Validate predictions via in vitro assays (e.g., enzyme inhibition; IC₅₀ determination).
Q. What strategies resolve contradictions in reported biological activities of benzothiazol-2-one analogs?
- Approach :
- Meta-Analysis : Systematically compare datasets using statistical tools (ANOVA, regression) to identify confounding variables (e.g., assay conditions, cell lines).
- Controlled Replication : Reproduce studies under standardized protocols (e.g., ’s split-plot design for environmental variables).
- Structure-Activity Clustering : Group compounds by substituent patterns (e.g., methoxy vs. nitro groups) to isolate trends ( ).
Q. What experimental approaches elucidate reaction mechanisms in key synthetic steps?
- Methods :
- Kinetic Studies : Monitor reaction progress via HPLC or in situ IR to identify rate-determining steps.
- Isotopic Labeling : Use ¹³C-labeled intermediates to track bond formation/cleavage (e.g., in cyclocondensation steps).
- DFT Calculations : Model transition states to propose feasible pathways (e.g., ’s condensation mechanism).
Q. How can substituent modifications establish structure-activity relationships (SAR)?
- Design Strategy :
- Variation of Substituents : Synthesize analogs with differing aryl groups (e.g., 4-fluoro, 4-nitro) on the phenylmethyl moiety ( ).
- Biological Testing : Screen analogs for activity (e.g., antimicrobial, anticancer) and correlate with electronic (Hammett σ) or steric parameters.
- Data Table :
| Substituent (R) | LogP | IC₅₀ (μM) | Notes |
|---|---|---|---|
| 4-OCH₃ | 2.1 | 12.3 | Enhanced solubility |
| 4-NO₂ | 1.8 | 8.7 | Higher reactivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
